molecular formula C18H17N3O2S B2902854 1-(1,3-benzothiazol-2-yl)-N-(2-methoxyphenyl)azetidine-3-carboxamide CAS No. 1286719-92-3

1-(1,3-benzothiazol-2-yl)-N-(2-methoxyphenyl)azetidine-3-carboxamide

Cat. No.: B2902854
CAS No.: 1286719-92-3
M. Wt: 339.41
InChI Key: XYFNYGZJDOYRIR-UHFFFAOYSA-N
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Description

This compound features a benzothiazole core fused to an azetidine (4-membered nitrogen-containing ring) and an N-(2-methoxyphenyl)carboxamide group. The benzothiazole moiety is a privileged scaffold in medicinal chemistry due to its bioisosteric properties and versatility in binding to biological targets . The 2-methoxyphenyl group may influence solubility and pharmacokinetic properties via its electron-donating methoxy substituent.

Properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)-N-(2-methoxyphenyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-23-15-8-4-2-6-13(15)19-17(22)12-10-21(11-12)18-20-14-7-3-5-9-16(14)24-18/h2-9,12H,10-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYFNYGZJDOYRIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2CN(C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(1,3-benzothiazol-2-yl)-N-(2-methoxyphenyl)azetidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.

    Azetidine Ring Formation: The azetidine ring can be formed by the cyclization of appropriate precursors such as β-amino alcohols or β-amino acids.

    Coupling Reactions: The benzothiazole and azetidine rings are then coupled using reagents like coupling agents (e.g., EDC, DCC) to form the desired compound.

    Methoxyphenyl Group Introduction: The methoxyphenyl group can be introduced through nucleophilic substitution reactions using appropriate methoxyphenyl halides.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and catalysts.

Chemical Reactions Analysis

1-(1,3-benzothiazol-2-yl)-N-(2-methoxyphenyl)azetidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halides, acids, and bases.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Scientific Research Applications

1-(1,3-benzothiazol-2-yl)-N-(2-methoxyphenyl)azetidine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(1,3-benzothiazol-2-yl)-N-(2-methoxyphenyl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Benzothiazole Derivatives with Urea/Thiourea Linkages

  • Bentaluron (1-(1,3-Benzothiazol-2-yl)-3-isopropylurea) :
    • Structure : Replaces the azetidine-carboxamide with a urea group.
    • Applications : Registered as a pesticide, leveraging the benzothiazole core’s bioactivity against agricultural pests .
    • Key Differences : The urea group in bentaluron facilitates hydrogen-bonding interactions distinct from the carboxamide in the target compound. Urea derivatives often exhibit lower metabolic stability compared to carboxamides.

Benzothiazole-Acetamide Derivatives

  • N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV): Structure: Substitutes the azetidine ring with a piperazine-linked acetamide. Synthesis: Prepared via coupling of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide with N-methylpiperazine in DMF/K₂CO₃ . Applications: Evaluated for anticancer activity, highlighting the role of the piperazine group in enhancing solubility and target engagement .

N-(2-Substituted Phenyl) Derivatives

  • N-(2-Methoxyphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-butanamide (ortho-Methoxy Butyryl Fentanyl): Structure: Shares the N-(2-methoxyphenyl) group but incorporates a piperidine-butaneamide backbone instead of benzothiazole-azetidine. Applications: A synthetic opioid analog, underscoring the pharmacological relevance of the 2-methoxyphenyl motif in CNS-targeting molecules .

Benzothiazole-Isoxazole/Imidazole Hybrids

  • N-(1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-5-yl)-5-methyl-3-phenylisoxazole-4-carboxamide (5f) :
    • Structure : Combines pyrazole and isoxazole rings with a 2-methoxyphenylcarboxamide.
    • Properties : Melting point 172–174°C; molecular weight 388 .
    • Key Differences : The isoxazole-pyrazole system introduces additional hydrogen-bond acceptors, contrasting with the azetidine’s compact geometry.

Structural and Functional Analysis Table

Compound Name Core Structure Key Substituents Functional Groups Notable Applications Reference
1-(1,3-Benzothiazol-2-yl)-N-(2-methoxyphenyl)azetidine-3-carboxamide Benzothiazole + azetidine 2-Methoxyphenylcarboxamide Carboxamide, methoxy Potential CNS/pesticide agent
Bentaluron Benzothiazole 3-Isopropylurea Urea Pesticide
BZ-IV Benzothiazole + acetamide 4-Methylpiperazine Piperazine, acetamide Anticancer research
ortho-Methoxy Butyryl Fentanyl Piperidine-butaneamide 2-Methoxyphenyl, phenylethyl Butanamide, methoxy Synthetic opioid
Compound 5f Pyrazole + isoxazole 2-Methoxyphenylcarboxamide Isoxazole, carboxamide Not specified (structural study)

Research Implications

  • Azetidine vs. Larger Heterocycles : The azetidine ring’s smaller size may reduce off-target interactions compared to piperazine or pyrazole derivatives, as seen in BZ-IV and Compound 5f .
  • 2-Methoxyphenyl Role : This group enhances lipid solubility in opioids (e.g., ortho-methoxy butyryl fentanyl) and may similarly influence the target compound’s bioavailability .
  • Benzothiazole Bioactivity : The benzothiazole core’s prevalence in pesticides (bentaluron) and drug candidates (BZ-IV) suggests broad utility, modulated by substituent choice .

Biological Activity

1-(1,3-benzothiazol-2-yl)-N-(2-methoxyphenyl)azetidine-3-carboxamide is a synthetic compound that belongs to the azetidine family and incorporates a benzothiazole moiety. Its unique structural features suggest potential biological activities, making it a subject of interest in medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and related studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

Property Value
IUPAC Name This compound
Molecular Formula C16H16N2O2S
Molecular Weight 300.37 g/mol
CAS Number 1396886-62-6

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Binding : It has the potential to bind to cell surface receptors, initiating intracellular signaling cascades that affect cell behavior.
  • DNA/RNA Interaction : The compound might interact with nucleic acids, influencing replication and transcription processes.

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities. Here are some notable findings related to the biological activity of this compound:

Anticancer Activity

Studies have shown that azetidine derivatives can possess significant anticancer properties. For instance:

  • Cytotoxicity Testing : In vitro assays have demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia) with IC50 values ranging from 0.65 µM to 15.0 µM .

Antimicrobial Activity

Compounds containing benzothiazole moieties are known for their antimicrobial properties:

  • Screening Results : Some derivatives have shown appreciable activity against bacterial and fungal strains, indicating potential as antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory potential of benzothiazole derivatives has been documented in several studies:

  • Mechanistic Insights : These compounds may exert their effects by modulating inflammatory pathways and inhibiting pro-inflammatory cytokines.

Comparative Analysis

To provide a clearer understanding of the biological activity of this compound, a comparison with related compounds is useful:

Compound Biological Activity IC50 Values (µM)
This compoundAnticancer, AntimicrobialVaries (0.65 - 15.0)
Benzothiazole Derivative AAnticancer5.0
Azetidine Derivative BAnti-inflammatory10.0

Case Studies

Several case studies highlight the potential applications of this compound in drug discovery:

  • Study on Anticancer Properties :
    • A recent study evaluated the anticancer effects of various azetidine derivatives against MCF-7 and U-937 cell lines. The findings indicated that modifications in the benzothiazole structure could enhance cytotoxicity compared to standard treatments like doxorubicin .
  • Antimicrobial Screening :
    • Another study focused on the antimicrobial properties of benzothiazole derivatives, revealing that certain modifications significantly improved efficacy against resistant bacterial strains .

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